2-methyl-1-phenylcyclopropane-1-carbonyl chloride, Mixture of diastereomers
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Overview
Description
2-Methyl-1-phenylcyclopropane-1-carbonyl chloride is a chemical compound that belongs to the class of carbonyl chlorides. It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-phenylcyclopropane-1-carbonyl chloride typically involves the reaction of 2-methyl-1-phenylcyclopropane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
2-methyl-1-phenylcyclopropane-1-carboxylic acid+SOCl2→2-methyl-1-phenylcyclopropane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of 2-methyl-1-phenylcyclopropane-1-carbonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methyl-1-phenylcyclopropane-1-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Hydrolysis: Water or aqueous bases can be used to hydrolyze the compound.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
2-Methyl-1-phenylcyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl chlorides.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-methyl-1-phenylcyclopropane-1-carbonyl chloride exerts its effects involves the reactivity of the carbonyl chloride group This group is highly electrophilic, making it susceptible to nucleophilic attack The resulting products depend on the nature of the nucleophile and the reaction conditions
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenylcyclopropane-1-carboxylic acid: The precursor to the carbonyl chloride.
1-Phenylcyclopropane-1-carbonyl chloride: Lacks the methyl group, resulting in different reactivity and properties.
2-Methyl-1-phenylcyclopropane-1-amine: An amine derivative with different chemical behavior.
Uniqueness
2-Methyl-1-phenylcyclopropane-1-carbonyl chloride is unique due to its combination of a cyclopropane ring and a carbonyl chloride group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
1017465-06-3 |
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Molecular Formula |
C11H11ClO |
Molecular Weight |
194.7 |
Purity |
95 |
Origin of Product |
United States |
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